4-Amino-2-(difluoromethyl)phenol
Overview
Description
4-Amino-2-(difluoromethyl)phenol is an organic compound characterized by the presence of an amino group and a difluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various metal-based methods that transfer the CF₂H group to the aromatic ring . This process often involves the use of difluoromethylation reagents and catalysts under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of 4-Amino-2-(difluoromethyl)phenol may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to enhance yield and efficiency. The use of continuous flow reactors and optimized reaction conditions can further streamline the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(difluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-Amino-2-(difluoromethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-2-(difluoromethyl)phenol involves its interaction with various molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design . The phenol and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)phenol: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Amino-2-(methyl)phenol: Contains a methyl group instead of a difluoromethyl group.
4-Amino-2-(chloromethyl)phenol: Features a chloromethyl group instead of a difluoromethyl group.
Uniqueness
4-Amino-2-(difluoromethyl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical applications .
Properties
IUPAC Name |
4-amino-2-(difluoromethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)5-3-4(10)1-2-6(5)11/h1-3,7,11H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSWEICOYTUFAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341463-95-3 | |
Record name | 4-amino-2-(difluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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